Methyl 12-aminooctadec-9-enoate is a fatty acid derivative known for its unique molecular structure and potential biological applications. This compound features an amino group at the 12th carbon position of an octadecenoic acid chain, specifically at the 9th position, which introduces unsaturation into the molecule. Its synthesis and subsequent modifications have led to the development of various derivatives with promising properties in medicinal chemistry, particularly as potential antioxidants and antimicrobial agents.
Methyl 12-aminooctadec-9-enoate is primarily derived from ricinoleic acid, which is obtained from castor oil. This compound falls under the category of fatty acid derivatives and can be classified as an amino acid ester. It is notable for its structural similarity to other bioactive lipids, which enhances its relevance in biochemical research and pharmaceutical applications.
The synthesis of methyl 12-aminooctadec-9-enoate typically involves a multi-step process starting from methyl ricinoleate. One common method includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. Spectroscopic techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of the synthesized compound .
Methyl 12-aminooctadec-9-enoate has a complex molecular structure characterized by:
The molecular formula can be represented as with a molecular weight of approximately 281.49 g/mol.
The compound's structural confirmation is typically supported by:
Methyl 12-aminooctadec-9-enoate undergoes various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for methyl 12-aminooctadec-9-enoate, particularly in biological contexts, involves:
Relevant data indicate that modifications at the amino group or double bond can significantly alter its biological activity, making it a versatile compound for further research .
Methyl 12-aminooctadec-9-enoate has several scientific uses:
Methyl 12-aminooctadec-9-enoate (ricinoleate-derived amino ester) serves as a versatile precursor for Schiff base formation through condensation reactions with aromatic aldehydes. This reaction exploits the nucleophilic primary amine group attacking the electrophilic carbonyl carbon of aldehydes, forming water as a byproduct and generating the characteristic azomethine linkage (–CH=N–). Systematic studies reveal that the electronic properties of aldehyde substituents critically influence biological outcomes. Compounds bearing electron-withdrawing chlorine (5a) or electron-donating hydroxy/methoxy groups (5n, 5o) demonstrate enhanced antimicrobial profiles against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reaching 9-18 μM [1].
The anti-biofilm efficacy of these Schiff bases is particularly noteworthy. Compounds 5a and 5n reduce biofilm formation by 65–80% at sub-MIC concentrations (≤18 μM) through membrane disruption mechanisms, as confirmed by electron microscopy showing compromised bacterial envelopes [1]. Structural optimization follows clear structure-activity relationship (SAR) principles: ortho-hydroxy/methoxy groups enable metal chelation, augmenting membrane interaction, while para-nitro groups enhance electrophilicity, promoting covalent binding to cellular targets [4] [5].
Table 1: Bioactivity of Key Schiff Base Analogues
| Compound | Aldehyde Substituent | MIC (μM) | Biofilm Inhibition | Target Pathogens |
|---|---|---|---|---|
| 5a | 4-Cl | 9 | 80% at 18 μM | S. aureus |
| 5n | 2-OH | 12 | 75% at 15 μM | B. subtilis |
| 5o | 4-OCH₃ | 18 | 65% at 18 μM | S. aureus MLS-16 |
| 5q | 3-NO₂ | 36 | 40% at 20 μM | S. epidermidis |
Transforming methyl 12-aminooctadec-9-enoate into lipoamino acid (LAA) derivatives expands its therapeutic potential. Conjugation involves coupling the C12-amino group with N-protected amino acids (e.g., Fmoc-GABA, Boc-Cys) using carbodiimide-mediated amidation. Specifically, dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves >85% yields by activating carboxyl groups toward nucleophilic attack. This generates amphiphilic structures merging the lipophilic C18 chain with amino acid pharmacophores [6] [7].
Biological evaluations highlight the role of amino acid selection in bioactivity. γ-Aminobutyric acid (GABA) conjugates exhibit analgesic and anti-inflammatory effects 1.8-fold higher than the parent compound, acting as TRP channel modulators. Conversely, sulfur-containing amino acids (e.g., cysteine derivatives) enhance biofilm disruption against E. coli by permeabilizing extracellular polymeric matrices. A cysteine-allyl ester prodrug (analogous to CAR-3) reduces mature biofilms by 70% at 50 μM while maintaining low cytotoxicity (IC₅₀ > 200 μM) [6]. These modifications concurrently address aqueous solubility limitations—lysine conjugates increase solubility 20-fold—enabling formulation versatility [7].
Table 2: Functional Properties of Amino Acid Conjugates
| Amino Acid Moiety | Solubility (mg/mL) | Key Bioactivity | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| GABA | 1.2 | TRP channel modulation (Analgesic) | >250 μM |
| Cysteine-Allyl | 0.8 | E. coli biofilm disruption (70%) | >200 μM |
| Lysine | 5.5 | Enhanced biodistribution | >300 μM |
| Acetylcysteine | 3.2 | Antioxidant synergy | >150 μM |
Regioselective modification of methyl 12-aminooctadec-9-enoate’s unsaturated C9–C10 bond or aromatic Schiff base appendages enables precise bioactivity tuning. Three primary strategies dominate:
Halogenation: Electrophilic bromination at the allylic position (C11) using N-bromosuccinimide (NBS) yields brominated derivatives that exhibit 2.3-fold enhanced antifungal activity against Pyricularia oryzae compared to non-halogenated analogs. Similarly, oxychlorination with CuCl₂/LiCl under O₂ generates 4-chlorocarvacrol-type derivatives with potent activity against Pseudomonas aeruginosa [4].
Heterocycle Integration: Condensation with heterocyclic aldehydes (furan, thiophene) produces Schiff bases with extended π-systems. Furyl-substituted derivatives show 90% growth inhibition against Rhizoctonia solani at 25 μM, attributed to improved membrane intercalation [4] [5].
Auxiliary Group Installation: Sulfenate esters formed via trichloromethyl hypochlorothionite treatment increase antibacterial potency 40-fold against Staphylococcus epidermidis biofilms. The –S(O)R group facilitates thiol-mediated cellular uptake [4] [6].
Positional selectivity is critical: ortho-substituted aldehydes in Schiff bases enhance steric shielding of the imine bond, reducing enzymatic hydrolysis and prolonging activity. Computational studies confirm that ortho-methoxy groups stabilize the imine bond through intramolecular H-bonding, increasing half-lives in physiological conditions by 3-fold [4] [7].
Table 3: Impact of Regioselective Modifications on Bioactivity
| Modification Type | Reagent/Conditions | Biological Gain | Target Organism |
|---|---|---|---|
| Allylic Bromination | NBS, CHCl₃, 0°C | 2.3× ↑ antifungal activity | P. oryzae |
| Oxychlorination | CuCl₂/LiCl, AcOH, O₂ | 8× ↑ anti-pseudomonal activity | P. aeruginosa |
| Furyl-Schiff Base | Furfural, EtOH, Δ | 90% growth inhibition at 25 μM | R. solani |
| Sulfenate Ester | ClSCCl₃, TEA, CH₂Cl₂ | 40× ↓ biofilm viability | S. epidermidis |
Amide bond construction between methyl 12-aminooctadec-9-enoate and carboxylic acid partners (e.g., phenolic acids, amino acids) relies on catalyst-driven efficiency. Four systems demonstrate high efficacy:
Carbodiimide-Based Activation: DCC/DMAP in anhydrous dichloromethane remains the gold standard for sterically hindered acids, achieving 92% conversion for conjugates with tert-butyl-protected tyrosine. DMAP catalyzes acyl transfer via a reactive O-acylisourea intermediate [6] [7].
Organocatalytic Approaches: Ethyl dimethylaminopropyl carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) in DMF suppresses racemization in chiral amino acid couplings. This system attains 88% yield with <2% epimerization, critical for synthesizing optically pure LAAs [7].
Triazine Coupling Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) enables aqueous-phase amidation at pH 7–9, facilitating conjugation with water-soluble acids (e.g., glucuronic acid). Yields exceed 80% without organic solvents, aligning with green chemistry principles [6].
Enzymatic Catalysis: Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze regioselective amidation in non-aqueous media. This method is ideal for acid-sensitive substrates, providing 75% yield with 99% regioretention, though reaction times extend to 48–72 hours [8].
Table 4: Catalytic Systems for Amide Bond Formation
| Catalytic System | Reaction Conditions | Yield (%) | Advantage |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂, 0°C→RT, 12h | 92 | High yield for steric acids |
| EDCI/HOBt | DMF, RT, 6h | 88 | Low racemization |
| DMTMM | H₂O, pH 7–9, RT, 4h | 81 | Aqueous compatibility |
| Lipase B | tert-butanol, 45°C, 48h | 75 | Regioselective, no side products |
Compounds Referenced in Tables
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: